molecular formula C17H23NO4 B131327 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid CAS No. 149353-75-3

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Número de catálogo: B131327
Número CAS: 149353-75-3
Peso molecular: 305.4 g/mol
Clave InChI: YCNVQGGUCDVTIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure: The compound consists of a benzoic acid core substituted at the para position with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.37 g/mol (CAS: 149353-75-3) . Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and transcription factor modulators . The Boc group enhances solubility during synthetic steps and is readily cleaved under acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.

    Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Carbonation via Organolithium Reagents

The benzoic acid group is introduced via a lithiation-carbonation sequence. This reaction is central to the compound’s synthesis.

Reaction Step Conditions Key Reagents Product Reference
Formation of aryl lithiumTHF, −100°C to −60°C, 0.5–3 hoursn-BuLi or t-BuLi (1.1–1.3 equivalents)(2-(1-(Boc)piperidin-4-yl)phenyl)lithium intermediate
Quenching with CO₂Excess dry ice, 6–24 hours stirringCO₂ (solid or gaseous)4-(1-(Boc)piperidin-4-yl)benzoic acid

Mechanistic Insight :

  • The bromine in the precursor (tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate) is replaced by lithium via halogen-lithium exchange.

  • Subsequent reaction with CO₂ forms the carboxylic acid.

Cross-Coupling Reactions

The compound’s aromatic ring participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Conditions Catalyst System Product Reference
Negishi CouplingDMA, 85°C, Pd(dppf)Cl₂, CuI, ZnPd(dppf)Cl₂/CuIBiphenyl or heteroaryl derivatives

Example Synthesis :

  • Reacting 3-bromobenzoic acid with N-Boc-4-iodopiperidine under Negishi conditions yields 3-(1-(Boc)piperidin-4-yl)benzoic acid .

Amide and Ester Formation

The carboxylic acid undergoes activation for nucleophilic substitution.

Reaction Type Conditions Activation Reagents Product Reference
Amide CouplingDMF, RT, 6–8 hoursHATU, DIPEA (4 equivalents)Piperidine-linked amides
EsterificationMethanol, H₂SO₄, refluxH₂SO₄ (catalytic)Methyl ester derivatives

Case Study :

  • Condensation with 4-chlorobenzoylpiperidine using HATU/DIPEA yields PROTAC linkers with enhanced binding affinity .

Boc Deprotection

The Boc group is selectively removed under acidic conditions, enabling further piperidine functionalization.

Reagent Conditions Product Reference
Trifluoroacetic Acid (TFA)DCM, 0°C to RT, 2–5 hours4-(piperidin-4-yl)benzoic acid

Applications :

  • The deprotected amine undergoes alkylation or acylation for downstream modifications.

Oxidation and Reduction

The benzoic acid moiety can be further derivatized:

Reaction Type Reagents Product Reference
ReductionLiAlH₄, THFBenzyl alcohol derivative
OxidationKMnO₄, acidic conditionsNo reaction (stable carboxylic acid)

Note : The carboxylic acid is resistant to further oxidation under standard conditions.

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation or nitration at specific positions.

Reaction Type Reagents Position Reference
BrominationBr₂, FeBr₃Para to the carboxylic acid

Critical Data Tables

Reaction TypeTemperature Range (°C)SolventTypical Yield*
Lithiation-Carbonation−100 to −60THF60–75%
Negishi Coupling85DMA50–65%
Amide CouplingRTDMF70–85%
Boc Deprotection0–25DCM>90%

*Yields estimated from referenced procedures.

Aplicaciones Científicas De Investigación

Role in PROTAC Development

One of the primary applications of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to modulating protein levels within cells.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, including:

  • Anti-cancer Agents : Research indicates that compounds derived from this acid can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects : Some studies have suggested that derivatives may play a role in reducing β-amyloid peptide production, which is significant in Alzheimer's disease research .

Bioconjugation Applications

The compound has also been identified as a potential crosslinker in bioconjugation processes. This application is essential for developing targeted therapies that require precise delivery mechanisms for drugs or imaging agents.

Case Study 1: PROTAC Optimization

A study highlighted the use of this compound in optimizing PROTACs aimed at degrading specific oncoproteins. The incorporation of this linker improved the efficacy and selectivity of the PROTACs compared to those using traditional linkers .

Case Study 2: Synthesis of Anti-cancer Compounds

Another research effort synthesized various derivatives of this compound, evaluating their anti-cancer properties. Results indicated that certain modifications led to enhanced potency against specific cancer cell lines, demonstrating its utility as a scaffold for drug development .

Summary Table of Applications

Application AreaDescription
PROTAC DevelopmentUsed as a semi-flexible linker to induce targeted protein degradation
Medicinal ChemistryServes as an intermediate for synthesizing anti-cancer and neuroprotective agents
BioconjugationActs as a crosslinker for targeted drug delivery systems

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key structural variations among analogs include:

  • Position of substitution on the benzoic acid (ortho, meta, para).
  • Linker chemistry (direct bond, methylene, ether, or ester).
  • Additional substituents (e.g., fluorine, trifluoromethoxy).

Positional Isomers

Compound Name CAS No. Substitution Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid 149353-75-3 Para C₁₇H₂₃NO₅ 321.37 Intermediate for PROTACs
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 170838-26-3 Ortho C₁₇H₂₃NO₅ 321.37 Altered steric effects for target binding
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid 250681-69-7 Meta (ether linker) C₁₇H₂₃NO₅ 321.37 Enhanced flexibility for enzyme inhibition

Linker-Modified Analogs

Compound Name CAS No. Linker Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-((1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid N/A Methylene C₁₈H₂₅NO₅ 335.40 Increased hydrophobicity for membrane permeability
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)benzoic acid 1035270-79-1 Ether C₁₈H₂₅NO₅ 335.40 Improved solubility and metabolic stability

Substituted Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid 2748610-41-3 2,6-Difluoro C₁₇H₂₁F₂NO₄ 341.36 Enhanced electronic effects for kinase inhibition
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-3-(trifluoromethoxy)benzoic acid N/A Trifluoromethoxy C₁₉H₂₄F₃NO₅ 427.40 Increased metabolic stability in Plasmodium inhibitors

Actividad Biológica

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS Number: 149353-75-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 149353-75-3

The biological activity of this compound is primarily attributed to its role as a linker in PROTACs. These bifunctional molecules are designed to recruit E3 ubiquitin ligases to target proteins, facilitating their degradation via the ubiquitin-proteasome pathway. The incorporation of a rigid linker like this compound can influence the orientation and efficacy of the PROTAC in targeting specific proteins for degradation, which is crucial for therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with piperidine moieties could inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest . The structural flexibility provided by the tert-butoxycarbonyl group enhances the interaction with target proteins involved in cancer progression.

Inhibition of Platelet Aggregation

Another notable biological activity is the inhibition of platelet aggregation. Research showed that piperidine derivatives can effectively block the binding of fibrinogen to integrin αIIbβ3, a critical step in platelet activation and aggregation. This property suggests potential applications in treating thrombotic disorders .

Comparative Biological Activity Table

Compound Biological Activity Mechanism Reference
This compoundAntitumor, Inhibition of platelet aggregationPROTAC linker, Integrin αIIbβ3 inhibition
Piperidine derivativesAntiproliferativeInduction of apoptosis
Other related compoundsVascular effects, AntithromboticModulation of platelet function

Research Findings

In recent years, several studies have focused on optimizing the structure of piperidine-based compounds to enhance their biological activity. Investigations into the structure-activity relationship (SAR) have revealed that modifications to the piperidine ring and the benzoic acid moiety can significantly affect potency and selectivity against various biological targets .

For example, a study highlighted that introducing electron-withdrawing groups on the aromatic ring increased the compound's affinity for target proteins involved in cancer pathways, thereby enhancing its antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, and how can purity be optimized?

  • Synthesis Strategy : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by coupling to a benzoic acid derivative. For example, Suzuki-Miyaura cross-coupling may link aromatic fragments, as seen in analogous boronic acid intermediates .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity (>95%) products. Boc-protected intermediates are sensitive to acidic conditions, necessitating neutral pH during workup .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the benzoic acid carboxyl group (δ ~170 ppm in 13C^{13}C). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ expected at m/z 306 for C16 _{16}H22 _{22}N2 _{2}O4 _{4}) .
  • Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm is standard. Retention times should align with reference standards from validated synthetic batches .

Q. How does the solubility profile of this compound impact experimental design?

  • Solubility Challenges : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For biological assays, pre-dissolve in DMSO (≤10% v/v) and dilute with PBS. Precipitation at neutral pH may occur due to the free carboxylic acid group .

Advanced Research Questions

Q. What strategies mitigate instability of the Boc group during synthetic steps?

  • Condition Optimization : Avoid prolonged exposure to trifluoroacetic acid (TFA) or other strong acids. Use mild deprotection agents like HCl in dioxane (4 M) at 0–4°C for controlled Boc removal. Stability studies show the Boc group remains intact below 40°C in inert atmospheres .
  • Alternative Protecting Groups : For acid-sensitive downstream reactions, consider Fmoc or Alloc protection, though these may require orthogonal deprotection methods .

Q. How can conflicting NMR data for piperidine ring conformers be resolved?

  • Dynamic NMR Analysis : At low temperatures (e.g., -40°C), chair-chair interconversion of the piperidine ring slows, splitting proton signals into distinct axial/equatorial peaks. Computational modeling (DFT) can predict dominant conformers and guide spectral interpretation .

Q. What are the implications of steric hindrance in coupling reactions involving the piperidin-4-yl moiety?

  • Reagent Selection : Use bulky coupling agents (e.g., HATU over EDCI) to improve yields in amide bond formation. Steric effects may reduce reaction rates; extend reaction times (24–48 hrs) and monitor progress via TLC .
  • Microwave-Assisted Synthesis : Accelerate sluggish reactions by applying microwave irradiation (e.g., 100°C, 30 min), which enhances molecular collisions without degrading the Boc group .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Batch Consistency : Ensure consistent Boc deprotection (e.g., using TFA vs. HCl) to avoid residual protecting groups that alter bioactivity. Validate purity with orthogonal methods (HPLC, LC-MS) .
  • Metabolite Interference : Test for esterase-mediated hydrolysis of the Boc group in cell-based assays, which may generate inactive piperidine derivatives. Include stability controls in serum-containing media .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight306.35 g/mol
Melting Point162–166°C (dec.)
Solubility in DMSO>50 mg/mL
Stability in Aqueous BufferStable ≤6 hrs at pH 7.4, 25°C

Table 2. Recommended Reaction Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc2 _2O, DMAP, CH2 _2Cl2 _2, 0°C→RT85%
Suzuki CouplingPd(PPh3 _3)4 _4, Na2 _2CO3 _3, DME/H2 _2O, 80°C72%
Carboxylic Acid DeprotectionLiOH, THF/H2 _2O, RT90%

Propiedades

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNVQGGUCDVTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626156
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-75-3
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149353-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyl-4-[4-(methoxycarbonyl)phenyl]-1-piperidinecarboxylate (3.95 g) in a mixture of methanol (80 ml), THF (40 ml) and 4N sodium hydroxide (30 ml) was stirred at 80° C. for 2 hours. The reaction mixture was concentrated in vacuo. To a residue was added water (100 ml) and adjusted to pH 3 with 1N hydrochloric acid. The solution was extracted twice with a mixture of ethyl acetate (100 ml) and THF (50 ml). The extracts was dried over magnesium sulfate and evaporated in vacuo to give 4-[1-(tert-butoxycarbonyl)-4-piperidyl]benzoic acid (3.64 g).
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.